Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-amino-1-pyrimidin-2-ylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O2/c1-16-8(15)6-5-13-14(7(6)10)9-11-3-2-4-12-9/h2-5H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYMCYUFPXRJID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=C1)C2=NC=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of Aminopyrazole Carboxylate Derivatives

For: Researchers, scientists, and drug development professionals.

Abstract

Aminopyrazole carboxylate derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their prevalence is due to a combination of versatile synthetic accessibility and a privileged substitution pattern that allows for fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth exploration of the chemical properties and stability of this vital class of molecules. We will delve into the electronic and reactive nature of the aminopyrazole carboxylate scaffold, followed by a comprehensive analysis of their stability under various stress conditions, as mandated by international regulatory guidelines. This document is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and data interpretation frameworks for scientists engaged in the research and development of pharmaceuticals.

Introduction: The Significance of the Aminopyrazole Carboxylate Core

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a feature that imparts unique chemical characteristics.[1] The addition of an amino group and a carboxylate moiety creates a highly functionalized and versatile scaffold. The amino group, a potent hydrogen bond donor, and the carboxylate group, a hydrogen bond acceptor and potential point of electrostatic interaction, are critical for molecular recognition at biological targets.

Aminopyrazole carboxylates are key intermediates in the synthesis of more complex fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are analogues of purines and often exhibit significant biological activity.[3][4][5][6] For instance, the cyclization of ethyl 5-amino-1H-pyrazole-4-carboxylate derivatives is a common strategy for building these fused ring systems. The inherent reactivity and stability of the starting aminopyrazole carboxylate directly impact the yield, purity, and viability of such synthetic routes.

This guide will systematically explore the factors governing the stability of these derivatives, providing a framework for predicting potential degradation pathways and developing robust formulations.

Fundamental Chemical Properties

The chemical behavior of aminopyrazole carboxylate derivatives is governed by the interplay of the aromatic pyrazole ring, the electron-donating amino group, and the electron-withdrawing carboxylate group.

Electronic and Tautomeric Landscape

The pyrazole ring is aromatic, possessing a stable π-electron system. The exocyclic amino group donates electron density into the ring, enhancing the nucleophilicity of the ring carbons, particularly at the C4 and C5 positions. Conversely, the carboxylate group (typically an ester, such as ethyl carboxylate) withdraws electron density. This "push-pull" electronic arrangement influences the molecule's reactivity, dipole moment, and interaction with biological targets.

An important characteristic of N-unsubstituted pyrazoles is prototropic tautomerism. For a 5-aminopyrazole, tautomers can exist where the ring proton resides on either N1 or N2. The specific tautomer present can influence reactivity and intermolecular interactions.

Key Reactive Sites

The aminopyrazole carboxylate scaffold possesses multiple nucleophilic and electrophilic centers, defining its reactivity.

-

Exocyclic Amino Group (5-NH2): This is typically the most nucleophilic site, readily participating in reactions like acylation, alkylation, and condensation.

-

Ring Nitrogens (N1-H): The "pyrrole-like" nitrogen is also nucleophilic and can be alkylated or acylated, though it is generally less reactive than the exocyclic amino group.

-

Ring Carbons (C4): The C4 position, activated by the amino group, can be susceptible to electrophilic substitution.

-

Carboxylate Group (C=O): The carbonyl carbon of the ester is electrophilic and is the primary site for hydrolytic degradation.

The following diagram illustrates the key reactive centers of a model compound, ethyl 5-amino-1H-pyrazole-4-carboxylate.

Caption: Key nucleophilic and electrophilic sites on the aminopyrazole carboxylate core.

Chemical Stability and Degradation Pathways

Understanding the intrinsic stability of a drug candidate is a critical component of drug development. Forced degradation studies, or stress testing, are performed to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods as mandated by the International Council for Harmonisation (ICH) guidelines.[7][8]

The primary degradation pathways for aminopyrazole carboxylate derivatives include hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

Hydrolysis is one of the most common degradation pathways for pharmaceuticals, and for aminopyrazole carboxylates, the ester functional group is the most susceptible moiety.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the ester bond, yielding the corresponding pyrazole carboxylic acid and the alcohol.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester is attacked by a hydroxide ion. This is typically a faster and irreversible process, resulting in the formation of the carboxylate salt and the alcohol. The alkaline hydrolysis of esters is known to follow second-order kinetics.[9]

The primary degradation product of hydrolytic stress is the corresponding aminopyrazole carboxylic acid. This product may have different solubility, polarity, and pharmacological properties than the parent ester.

Caption: General pathway for hydrolytic degradation of aminopyrazole carboxylates.

Oxidative Degradation

The aminopyrazole ring and the exocyclic amino group are susceptible to oxidation. Oxidative stress is typically simulated using hydrogen peroxide (H₂O₂).[8] Potential oxidative degradation pathways can be complex but may include:

-

N-Oxidation: The ring nitrogens or the exocyclic amino group can be oxidized to form N-oxides.

-

Ring Opening: Severe oxidative conditions can lead to the cleavage of the pyrazole ring.

-

Hydroxylation: Aromatic rings can undergo hydroxylation in the presence of strong oxidizing agents.

-

Dimerization: Radical-mediated coupling of two molecules can lead to dimeric impurities.

The presence of the electron-rich amino group can make the scaffold particularly sensitive to oxidative conditions.[1][10]

Photodegradation

As aromatic, conjugated systems, aminopyrazole carboxylates may absorb UV or visible light, leading to photochemical degradation. Photostability testing is a key part of forced degradation studies as outlined in ICH guideline Q1B.[11][12] The specific degradation pathway is highly dependent on the substitution pattern of the molecule. Potential reactions include:

-

Photo-oxidation: In the presence of oxygen, excited-state molecules can generate reactive oxygen species, leading to oxidative degradation products.

-

Rearrangement/Isomerization: Light energy can induce molecular rearrangements.

-

Dimerization/Polymerization: Excited-state molecules can react with ground-state molecules.

Samples for photostability testing should be exposed to a light source that produces a combination of UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[8]

Thermal Degradation

Thermal stability is assessed by exposing the drug substance to elevated temperatures, often with and without humidity. For many stable solid-state organic molecules, significant degradation may only occur at temperatures that are well above typical storage conditions. However, thermal stress can accelerate other degradation processes like hydrolysis. The thermal decomposition of nitropyrazoles, an energetic materials class, has been studied and shows complex decomposition pathways.[13] While aminopyrazole carboxylates are not typically energetic, these studies highlight the pyrazole ring's potential for complex thermal breakdown.

Experimental Protocols for Stability Assessment

A robust stability assessment program relies on a well-designed experimental setup and a validated, stability-indicating analytical method.

Forced Degradation Experimental Workflow

A typical forced degradation study involves subjecting the aminopyrazole carboxylate derivative to a range of stress conditions to achieve a target degradation of 5-20%. This level of degradation is generally sufficient to produce and identify relevant degradation products without destroying the molecule entirely.

Caption: General workflow for a forced degradation study.

Protocol: Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also separate the API from its degradation products, process impurities, and other potential components in the sample matrix.

Objective: To develop a reverse-phase HPLC (RP-HPLC) method capable of separating an aminopyrazole carboxylate derivative from its potential degradation products.

Methodology:

-

Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns provide good retention for moderately polar compounds like aminopyrazole derivatives.

-

Mobile Phase Selection:

-

Aqueous Phase (A): 0.1% Formic Acid or 10 mM Ammonium Acetate in water. A buffered mobile phase is crucial for reproducible chromatography of ionizable compounds.

-

Organic Phase (B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower UV cutoff and viscosity.

-

-

Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This helps in identifying peak purity and selecting the optimal wavelength for quantification (typically the λmax of the parent compound). A wavelength of around 254 nm is often a good starting point for aromatic heterocycles.

-

Gradient Elution: Develop a gradient elution method to ensure separation of the parent compound from both early-eluting polar degradants (like the hydrolyzed carboxylic acid) and potentially later-eluting non-polar degradants.

-

Example Gradient: Start with a low percentage of organic phase (e.g., 10% B) and increase to a high percentage (e.g., 90% B) over 15-20 minutes.

-

-

Method Optimization: Inject a mixture of stressed samples (acid, base, oxidative, etc.) to challenge the method's specificity. Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to achieve adequate resolution (Rs > 1.5) between all peaks.

-

Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for parameters including specificity, linearity, accuracy, precision, and robustness.

Data Presentation and Interpretation

The results of forced degradation studies should be summarized in a clear, tabular format. This allows for easy comparison of the compound's stability under different conditions.

Table 1: Illustrative Forced Degradation Data for Ethyl 5-amino-1H-pyrazole-4-carboxylate

| Stress Condition | Reagent/Parameters | Duration | Assay of Parent (%) | Major Degradation Product(s) | % Degradation |

| Acid Hydrolysis | 0.1 M HCl | 24 h at 60°C | 88.5 | 5-amino-1H-pyrazole-4-carboxylic acid | 11.5 |

| Base Hydrolysis | 0.1 M NaOH | 4 h at RT | 85.2 | 5-amino-1H-pyrazole-4-carboxylic acid | 14.8 |

| Oxidation | 3% H₂O₂ | 24 h at RT | 92.1 | Unidentified polar degradants | 7.9 |

| Thermal | Dry Heat | 48 h at 80°C | 98.7 | No significant degradation | 1.3 |

| Photolytic | ICH Q1B exposure | - | 96.5 | Minor unidentified degradants | 3.5 |

Note: The data presented in this table is illustrative and serves as a representative example for this class of compounds. Actual degradation will vary based on the specific molecular structure and experimental conditions.

Interpretation:

-

Causality: The significant degradation under acidic and basic conditions is directly attributable to the hydrolysis of the ethyl ester, a well-understood chemical transformation. The greater lability in basic conditions is expected for ester saponification.

-

Self-Validation: The analytical method is considered "stability-indicating" because it can separate the parent peak from the main degradation product (the carboxylic acid) and other minor impurities, allowing for an accurate assay of the parent compound. The mass balance (sum of the parent peak area and all degradation product peak areas) should be close to 100%, confirming that all major degradants are being detected.

Conclusion and Best Practices

Aminopyrazole carboxylate derivatives are a fundamentally important scaffold in drug discovery. A thorough understanding of their chemical properties and stability is paramount for successful drug development.

Key Takeaways & Recommendations:

-

Prioritize Hydrolytic Stability: The ester moiety is the most probable site of degradation. Early assessment of hydrolytic stability in both acidic and basic conditions is crucial. For compounds intended for oral administration, stability in simulated gastric and intestinal fluids should be evaluated.

-

Employ a Validated, Stability-Indicating Method: The development of a robust analytical method is the cornerstone of any stability study. This method must be validated to prove it is specific for the parent drug and can resolve it from all potential degradants.

-

Characterize Degradation Products: Identifying the structure of major degradation products using techniques like LC-MS/MS is essential.[14][15][16][17] This information helps to elucidate degradation pathways and assess the potential toxicity of the impurities.

-

Follow ICH Guidelines: Adherence to ICH guidelines (Q1A for stability testing, Q1B for photostability) ensures that the data generated is suitable for regulatory submissions.[7][11]

By applying the principles and protocols outlined in this guide, researchers can build a comprehensive stability profile for their aminopyrazole carboxylate derivatives, enabling informed decisions in lead optimization, formulation development, and regulatory affairs.

References

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved from [Link]

-

Kinetics of alkaline hydrolysis of synthetic organic esters. (n.d.). ChemRxiv. Retrieved from [Link]

-

A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Schaffold. (2026). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

-

Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. (n.d.). PMC. Retrieved from [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved from [Link]

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI. Retrieved from [Link]

-

Forced degradation studies of lansoprazole using LC‐ESI HRMS and 1H‐NMR experiments: in vitro toxicity evaluation of major degradation products. (2025). ResearchGate. Retrieved from [Link]

-

Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Retrieved from [Link]

-

Hydrolysis rate constants for two carboxylic acid esters. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). PMC. Retrieved from [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PMC. Retrieved from [Link]

-

(PDF) Photostability testing of pharmaceutical products. (2025). ResearchGate. Retrieved from [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). Chromatography Online. Retrieved from [Link]

-

Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. (n.d.). PubMed. Retrieved from [Link]

-

Stress degradation study and structure characterization of oxidation degradation product of dexlansoprazole using liquid chromatography-mass spectrometry/time of flight, liquid chromatography-tandem mass spectrometry and nuclear magnetic resonance. (n.d.). PubMed. Retrieved from [Link]

-

(PDF) Thermal Decomposition of Nitropyrazoles. (2025). ResearchGate. Retrieved from [Link]

-

Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]

-

Current developments in LC-MS for pharmaceutical analysis. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (n.d.). PMC. Retrieved from [Link]

-

The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved from [Link]

-

Dimethylcarbamoylchlorid. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. (n.d.). PubMed. Retrieved from [Link]

-

Q1B Photostability Testing of New Drug Substances and Products March 1996. (2018). FDA. Retrieved from [Link]

-

Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

-

Oxidative Degradation of Amino Acids and Aminophosphonic Acids by 2,2′-Bipyridine Complexes of Copper(II). (2025). ResearchGate. Retrieved from [Link]

-

Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy. (2011). PubMed. Retrieved from [Link]

-

Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. (n.d.). ResearchGate. Retrieved from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC. (n.d.). An-Najah journals. Retrieved from [Link]

-

Forced Degradation Studies. (2016). SciSpace. Retrieved from [Link]

-

Stress degradation study and structure characterization of oxidation degradation product of dexlansoprazole using liquid chromatography-mass spectrometry/time of flight, liquid chromatography-tandem mass spectrometry and nuclear magnetic resonance. (2025). ResearchGate. Retrieved from [Link]

-

Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies. (n.d.). PubMed. Retrieved from [Link]

-

Development and Validation of a Stability Indicating HPLC Method for the Simultaneous Analysis of Esomeprazole and Itopride in B. (2016). Semantic Scholar. Retrieved from [Link]

-

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. mdpi.com [mdpi.com]

- 11. database.ich.org [database.ich.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Stress degradation study and structure characterization of oxidation degradation product of dexlansoprazole using liquid chromatography-mass spectrometry/time of flight, liquid chromatography-tandem mass spectrometry and nuclear magnetic resonance [ccspublishing.org.cn]

- 16. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery of Novel Pyrazole Scaffolds in Medicinal Chemistry

Foreword: The Enduring Privilege of the Pyrazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a structure. Its remarkable versatility is evidenced by its presence in a wide array of FDA-approved drugs, from the anti-inflammatory celecoxib to kinase inhibitors like crizotinib that have reshaped cancer therapy. The number of drugs incorporating a pyrazole nucleus has seen a significant uptick in the last decade, a testament to its favorable physicochemical and pharmacological properties.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper understanding of the causality behind the experimental choices that drive the discovery of novel pyrazole-based therapeutics. We will explore the synthetic strategies that bring these molecules to life, the rationale for their application as bioisosteres, their powerful role in kinase inhibition, and the iterative process of structure-activity relationship (SAR) optimization that refines them into potent drug candidates.

Section 1: Foundational Synthesis Strategies—Building the Core

The synthetic accessibility of the pyrazole core is a primary reason for its prevalence in drug discovery. Classical methods remain robust and widely used, while modern techniques offer new avenues for diversification. The two cornerstone strategies are cyclocondensation and cycloaddition.

The Workhorse of Pyrazole Synthesis: Cyclocondensation

The most traditional and reliable method for constructing the pyrazole ring is the cyclocondensation of a hydrazine (or its derivative) with a 1,3-dielectrophilic species, typically a 1,3-dicarbonyl compound. This approach allows for the direct installation of substituents that will become crucial for biological activity.

Causality of Experimental Choice: The choice of substituted hydrazine and 1,3-dicarbonyl is the first and most critical decision in a discovery campaign. The substituent on the hydrazine (R¹) will ultimately be positioned on the N1 nitrogen of the pyrazole ring, a position vital for modulating properties like solubility and for establishing key interactions with the biological target. The substituents on the dicarbonyl compound (R³ and R⁵) will adorn the C3 and C5 positions, which are often pivotal for potency and selectivity.

Experimental Protocol: General Synthesis of a 1,3,5-Trisubstituted Pyrazole via Knorr Condensation

This protocol provides a self-validating system for the synthesis of a model pyrazole.

Objective: To synthesize 1-phenyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole.

Materials:

-

Phenylhydrazine (1.0 eq)

-

1,1,1-Trifluoro-2,4-pentanedione (1.0 eq)

-

Glacial Acetic Acid (as solvent)

-

Ethanol (for recrystallization)

-

Standard reflux apparatus, magnetic stirrer, and heating mantle

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add glacial acetic acid (30 mL).

-

Reagent Addition: Add phenylhydrazine (1.0 eq) to the stirring solvent. Subsequently, add 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) dropwise over 5 minutes. The reaction is often exothermic; maintain control with an ice bath if necessary.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours.

-

Monitoring & Validation: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting materials and the appearance of a new, single major product spot indicates reaction completion.

-

Work-up: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring. A precipitate should form.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water. Recrystallize the crude product from hot ethanol to yield the pure pyrazole derivative.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product will show characteristic shifts for the aromatic, methyl, and pyrazole ring protons, and a mass spectrum corresponding to the molecular weight of the target compound.

Modern Synthetic Innovations

While classical methods are effective, medicinal chemists continuously seek more efficient and diverse routes. Recent advancements include:

-

Multi-component Reactions (MCRs): These strategies combine three or more starting materials in a one-pot synthesis, offering high atom economy and rapid library generation.

-

Metal-Catalyzed Reactions: Transition-metal catalysis has enabled novel cyclization and functionalization pathways, allowing for the construction of complex pyrazole derivatives that are inaccessible through traditional means.

Section 2: The Pyrazole as a Master of Disguise: Bioisosteric Replacement

A key strategy in drug design is bioisosteric replacement, where a part of a known active molecule is swapped for a structurally similar group to improve its properties. The pyrazole ring is an exceptionally versatile bioisostere for various aromatic and heterocyclic systems.

Expert Insight: Replacing a phenyl ring with a pyrazole ring can be a transformative step in lead optimization. While structurally distinct, the pyrazole offers several advantages:

-

Reduced Lipophilicity: Pyrazole is significantly less lipophilic than benzene, which can lead to improved aqueous solubility and better overall pharmacokinetic profiles.

-

Metabolic Stability: The pyrazole nucleus is generally robust to metabolic degradation, which can increase the half-life of a drug.

-

Introduction of H-bond Donors/Acceptors: The two nitrogen atoms provide opportunities for hydrogen bonding that are absent in a simple phenyl ring, potentially creating new, high-affinity interactions with the target protein.

A prime example is the development of the ERK1/2 inhibitor Ravoxertinib. An initial lead compound suffered from poor metabolic stability. Replacing a metabolically vulnerable tetrahydropyran ring with an N-methyl-5-aminopyrazole moiety not only resolved the metabolic issue but also maintained a crucial hydrogen bond with the kinase, resulting in a potent and more drug-like molecule.

Section 3: Targeting the Engine of Cellular Signaling: Pyrazole-Based Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are ATP-competitive, designed to occupy the ATP-binding pocket and prevent the phosphorylation of downstream substrates. The pyrazole scaffold is a cornerstone of modern kinase inhibitor design.

Mechanistic Rationale: The 3-aminopyrazole scaffold is a well-established adenine-mimetic pharmacophore. It effectively mimics the hydrogen bonding pattern of the adenine portion of ATP, allowing it to form crucial hydrogen bonds with the "hinge region" of the kinase active site. This interaction anchors the inhibitor in the binding pocket, leading to potent inhibition. This principle is central to the action of numerous pyrazole-based drugs that target kinases like EGFR, BTK, and CDKs.

Caption: A simplified MAPK/ERK signaling cascade, a common target for pyrazole-based kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

This protocol outlines a common method for quantifying the potency of a novel pyrazole inhibitor.

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.

Principle: This is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Inhibition of the kinase prevents phosphorylation of a substrate, leading to a decrease in the FRET signal.

Materials:

-

Test pyrazole compound, serially diluted in DMSO.

-

Recombinant kinase enzyme.

-

Fluorescein-labeled substrate peptide.

-

ATP.

-

Terbium-labeled anti-phosphopeptide antibody.

-

Assay buffer.

-

384-well microplate.

-

Microplate reader capable of TR-FRET detection.

Step-by-Step Methodology:

-

Compound Plating: Dispense the serially diluted test compounds into the 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Kinase Reaction: Add the kinase and the fluorescein-labeled substrate to the wells.

-

Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction by adding a development solution containing the Terbium-labeled antibody. This antibody specifically binds to the phosphorylated substrate. Incubate for 30-60 minutes to allow for antibody binding.

-

Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

-

Data Analysis & Validation: Calculate the emission ratio. Plot the percent inhibition (derived from the ratio) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The results are validated by the Z' factor of the controls, which should be > 0.5 for a robust assay.

Section 4: The Art of Optimization: Structure-Activity Relationship (SAR)

Once an initial "hit" compound is identified, the iterative process of SAR exploration begins. This involves synthesizing and testing a series of analogues to understand how modifying specific parts of the molecule impacts its biological activity. For a pyrazole scaffold, the key positions for modification are typically the N1, C3, C4, and C5 positions.

Authoritative Grounding: SAR studies reveal that even subtle changes can dramatically affect potency and selectivity. For example, in a series of antibacterial pyrazoles, the introduction of trifluoromethyl groups was found to be critical for potent activity against drug-resistant bacteria. Similarly, for pyrazole-based inhibitors of β-lactamase, a 2-methylpyrazole group provided the best activity against Pseudomonas aeruginosa.

Caption: Key substitution points on the pyrazole scaffold for SAR exploration.

Data Presentation: Hypothetical SAR Table for a Pyrazole Kinase Inhibitor Series

The following table illustrates a typical output from an initial SAR campaign, guiding the next round of synthesis.

| Compound ID | R¹ Group (N1) | R³ Group (C3) | R⁵ Group (C5) | Kinase IC₅₀ (nM) | Cell Proliferation GI₅₀ (nM) |

| LEAD-001 | Phenyl | Methyl | H | 850 | 2100 |

| OPT-002 | 4-Fluorophenyl | Methyl | H | 450 | 1200 |

| OPT-003 | Phenyl | Cyclopropyl | H | 790 | 1950 |

| OPT-004 | Phenyl | Methyl | 4-Pyridyl | 45 | 110 |

| OPT-005 | 4-Fluorophenyl | Methyl | 4-Pyridyl | 25 | 65 |

Analysis of Causality:

-

Comparing LEAD-001 and OPT-002 , adding a fluorine to the R¹ phenyl group improves potency, likely due to favorable electronic interactions or improved binding.

-

Comparing LEAD-001 and OPT-003 , changing the R³ methyl to a cyclopropyl group shows no benefit, deprioritizing further exploration at this position.

-

The most dramatic improvement comes from comparing LEAD-001 to OPT-004 . Adding a 4-pyridyl group at the R⁵ position boosts potency nearly 20-fold. This strongly suggests the R⁵ vector points towards a sub-pocket where the pyridyl nitrogen can form a critical hydrogen bond.

-

Combining the two positive changes in OPT-005 results in the most potent compound, providing a clear direction for the next design cycle.

Section 5: The Digital Frontier: Computational Chemistry in Pyrazole Design

Modern drug discovery is inseparable from computational methods. In silico techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling accelerate the design-synthesize-test cycle.

-

Molecular Docking: This technique predicts the preferred orientation of a designed pyrazole molecule within the binding site of a target protein. It helps prioritize which compounds to synthesize by estimating binding affinity and identifying key interactions.

-

Pharmacophore Modeling: By analyzing a set of known active pyrazole compounds, a 3D pharmacophore model can be built. This model represents the essential spatial arrangement of features (e.g., H-bond donors/acceptors, aromatic rings) required for activity and can be used to screen virtual libraries for new hits.

Caption: An integrated workflow for pyrazole-based drug discovery, combining computational and experimental methods.

Experimental Protocol: Cytotoxicity Screening (MTT Assay)

After optimizing for target potency, it is crucial to assess a compound's effect on cell viability.

Objective: To determine the concentration of a pyrazole compound that inhibits the growth of a cancer cell line by 50% (GI₅₀).

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test pyrazole compound and incubate for a set period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT to formazan.

-

Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate spectrophotometer.

-

Data Analysis: Plot the percentage of cell growth inhibition versus the log of the compound concentration. Use non-linear regression to calculate the GI₅₀ value.

Section 6: Challenges and Future Perspectives

Despite its successes, the development of pyrazole-based drugs is not without challenges. Acquired resistance to kinase inhibitors, for instance, remains a significant clinical hurdle. Future research will likely focus on several key areas:

-

Novel Scaffolds: Creating fused pyrazole systems (e.g., pyrazolopyrimidines, pyrazolopyridines) to explore new chemical space and overcome resistance.

-

Targeted Degraders: Developing PROTACs (Proteolysis Targeting Chimeras) that use a pyrazole moiety to bind to a target protein and recruit an E3 ligase, leading to the target's degradation rather than just its inhibition.

-

Multi-Target Agents: Designing pyrazole derivatives that can modulate multiple targets simultaneously, which could be beneficial for complex diseases like cancer.

The pyrazole nucleus is a cornerstone of drug discovery for good reason. Its metabolic stability, synthetic tractability, and unique electronic properties ensure it will remain a privileged and highly fruitful scaffold for the development of new medicines for years to come.

References

-

Title: Pyrazole: an emerging privileged scaffold in drug discovery - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL: [Link]

-

Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Royal Society of Chemistry URL: [Link]

-

Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics Source: ACS Omega URL: [Link]

-

Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: MDPI URL: [Link]

-

Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery Source: Future Medicinal Chemistry URL: [Link]

-

Title: (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES Source: ResearchGate URL: [Link]

-

Title: Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications Source: ResearchGate URL: [Link]

-

Title: Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects Source: PubMed URL: [Link]

-

Title: Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists Source: PubMed URL: [Link]

-

Title: Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC Source: PubMed Central URL: [Link]

-

Title: Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets Source: Samara Journal of Science URL: [Link]

-

Title: Some FDA approved drugs based on the pyrazole ring Source: ResearchGate URL: [Link]

-

Title: Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation Source: MDPI URL: [Link]

- Title: Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A).

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The aminopyrazole scaffold is a well-established pharmacophore found in numerous biologically active agents.[1][2] Understanding the fundamental physicochemical characteristics of its derivatives is paramount for predicting pharmacokinetic behavior, optimizing formulation strategies, and guiding rational drug design. This document details the identity, structure, solubility, lipophilicity, and ionization constants of the title compound. It further provides field-proven, step-by-step experimental protocols for the empirical determination of these properties, bridging theoretical knowledge with practical application for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of the Aminopyrazole Scaffold

The 5-aminopyrazole moiety is a privileged scaffold in modern medicinal chemistry, serving as a critical building block for a diverse range of therapeutic agents.[2] Derivatives of this core structure have demonstrated potent activity against various biological targets, including protein kinases, which are pivotal in oncology and inflammatory disease research.[1] The title compound, Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate, combines this key pyrazole core with a pyrimidine ring, a feature known to facilitate hydrogen bonding interactions with biological macromolecules, and a methyl carboxylate group, which acts as a potential metabolic site and a handle for further synthetic modification.

The journey from a promising chemical entity to a viable drug candidate is critically dependent on its physicochemical properties. Parameters such as aqueous solubility, lipophilicity (LogP/LogD), and ionization (pKa) collectively govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a molecule. A compound with poor solubility, for instance, will likely exhibit low oral bioavailability, hindering its therapeutic potential regardless of its intrinsic potency.[3] Therefore, a thorough characterization of these properties is not merely an academic exercise but a foundational step in the drug development cascade. This guide is designed to provide that essential foundation.

Chemical Identity and Structure Elucidation

Accurate identification and structural confirmation are the bedrock of any chemical investigation. This section outlines the key identifiers and structural features of the title compound.

Nomenclature and Chemical Identifiers

A consistent and unambiguous identification system is crucial for regulatory and research purposes.

| Identifier | Value | Source |

| IUPAC Name | Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate | - |

| CAS Number | 1006327-36-7 | [4][5] |

| Molecular Formula | C₁₀H₉N₅O₂ | - |

| Molecular Weight | 231.22 g/mol | - |

| Canonical SMILES | COC(=O)C1=CN=C(N1C2=NC=CC=N2)N | - |

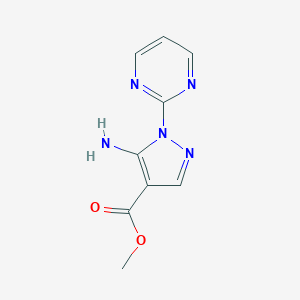

Figure 1: 2D Chemical Structure of Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate

Spectroscopic Characterization

While specific experimental spectra for this exact molecule are not publicly available, characterization would rely on standard spectroscopic techniques. The expected signals are inferred from the chemical structure and data from analogous compounds.[6][7]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the pyrazole proton, the three pyrimidine protons, the amine (NH₂) protons (which may be broad and exchangeable with D₂O), and the methyl ester (CH₃) protons. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would reveal signals corresponding to each unique carbon atom in the pyrazole and pyrimidine rings, as well as the carbonyl and methyl carbons of the ester group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition, providing a measured mass that corresponds to the molecular formula C₁₀H₉N₅O₂.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and various C=N and C=C stretching frequencies from the aromatic rings.

Core Physicochemical Properties and Experimental Protocols

This section delves into the critical physicochemical properties that dictate the "drug-like" nature of the compound and provides detailed protocols for their measurement.

Solubility Profile

Solubility is a measure of the maximum amount of a substance that can dissolve in a solvent at equilibrium. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable oral bioavailability.[3][8]

3.1.1 Predicted and Expected Solubility

The molecule contains both polar functional groups (amine, ester, nitrogenous rings) capable of hydrogen bonding and a relatively rigid aromatic core. Its solubility is expected to be pH-dependent due to the basic nature of the amino group and pyrimidine nitrogens. In acidic media, protonation of these basic centers would lead to the formation of more soluble salts. Conversely, in neutral to basic media, the compound will exist in its less soluble free base form.

3.1.2 Experimental Protocol: Thermodynamic Solubility Assay

This protocol determines the equilibrium solubility of a compound, which is considered the most accurate and relevant measure for pharmaceutical development.[3][9]

Causality: The "shake-flask" method followed by HPLC-UV analysis is the gold standard.[3] An overnight incubation ensures that the solution reaches true thermodynamic equilibrium, avoiding the misleadingly high values that can result from the dissolution of metastable solid forms or the formation of supersaturated solutions.[9] HPLC-UV provides a sensitive and selective quantification method, minimizing interference from impurities.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Add an excess amount of the solid compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and place it on a vial roller or shaker in a temperature-controlled environment (typically 25 °C) for 24 hours to reach equilibrium.

-

Phase Separation: After incubation, allow the vial to stand undisturbed for at least 1 hour for the excess solid to settle.

-

Filtration/Centrifugation: Carefully aspirate the supernatant and filter it through a low-binding 0.45 µm filter (e.g., PVDF) to remove any undissolved solid. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) and collect the supernatant.

-

Quantification:

-

Prepare a standard stock solution of the compound in a suitable organic solvent (e.g., DMSO).

-

Create a series of calibration standards by diluting the stock solution with the test buffer.

-

Analyze the filtered sample and the calibration standards by a validated HPLC-UV method.

-

Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve. The result is reported in µg/mL or µM.

-

Lipophilicity (LogP/LogD)

Lipophilicity describes a compound's affinity for a lipid-like (non-polar) environment versus an aqueous one. It is a critical determinant of membrane permeability, plasma protein binding, and metabolic clearance. It is expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.[10]

3.2.1 Predicted Lipophilicity

Computational tools can provide an estimate of lipophilicity. For a similar, less complex structure (Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate), the calculated LogP is 0.3, suggesting a relatively balanced hydrophilic-lipophilic character.[11] Given the addition of the pyrimidine ring, the LogP of the title compound is expected to be slightly different but likely still in a range indicative of good membrane permeability.

3.2.2 Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

This method is the benchmark for experimentally determining lipophilicity.[12][13][14]

Causality: The use of n-octanol and a pH 7.4 buffer mimics the partitioning of a drug between a biological membrane and the aqueous environment of the bloodstream.[15] Pre-saturating each phase with the other ensures that the volumes do not change during the experiment, a critical factor for accurate calculations. Measuring the concentration in both phases provides a self-validating system.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a pH 7.4 phosphate buffer and n-octanol. Vigorously mix equal volumes of the two solvents for at least 24 hours to ensure mutual saturation. Separate the two phases after they have settled.

-

Sample Preparation: Prepare a stock solution of the compound in a minimal amount of a suitable solvent (e.g., DMSO).

-

Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each). The final concentration should be within the linear range of the analytical method.

-

Equilibration: Seal the vial and shake gently on a rotator for 1-2 hours at a controlled temperature (25 °C) to allow for partitioning equilibrium.

-

Phase Separation: Centrifuge the vial (e.g., 3000 rpm for 10 minutes) to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully sample a known volume from both the upper (octanol) and lower (aqueous) phases. Analyze the concentration of the compound in each phase using a suitable method (e.g., LC-MS/MS).

-

Calculation: Calculate LogD using the formula: LogD = log₁₀ ([Compound]octanol / [Compound]aqueous)

Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It is crucial for understanding a drug's solubility, absorption, and receptor interactions, as the charge state of a molecule dictates its behavior.[16]

3.3.1 Identification of Ionizable Centers

The title compound has several potential basic centers:

-

The 5-amino group on the pyrazole ring.

-

The N1 nitrogen of the pyrazole ring (though its basicity is significantly reduced by being part of the aromatic system and adjacent to the electron-withdrawing pyrimidine).

-

The two nitrogen atoms of the pyrimidine ring. The most basic site is likely to be one of the pyrimidine nitrogens or the exocyclic amino group. An experimental determination is necessary to identify the primary pKa.

3.3.2 Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[17][18][19]

Causality: This method directly measures the change in pH of a solution as a known concentration of titrant (acid or base) is added.[20] The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve, where the concentrations of the acid and its conjugate base are equal.[20] This provides a direct, empirical measurement of the compound's ionization behavior.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with deionized water to a known volume. The final concentration should be around 1-10 mM.

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (25 °C). Use a calibrated pH electrode connected to a high-precision pH meter.

-

Titration: Since the compound is expected to be basic, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments using an auto-burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point.

-

The pKa is the pH value on the original titration curve that corresponds to exactly half the volume of titrant needed to reach the equivalence point. Specialized software is often used for precise calculation.

-

Visualization of Key Relationships and Workflows

Visual diagrams are essential for conceptualizing the interplay of physicochemical properties and the workflows used to measure them.

Diagram: Physicochemical Properties and their Impact on DMPK

The following diagram illustrates the causal relationships between the core physicochemical properties discussed and their downstream effects on a compound's pharmacokinetic profile.

Caption: Interdependence of physicochemical properties and DMPK.

Diagram: Experimental Workflow for Compound Characterization

This workflow diagram outlines the logical sequence of experiments for characterizing a new chemical entity.

Caption: Standard workflow for physicochemical profiling.

Conclusion

Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is a molecule built upon a privileged heterocyclic scaffold, positioning it as a compound of interest for further investigation in drug discovery programs. This guide has established its chemical identity and provided a detailed framework for the empirical determination of its most critical physicochemical properties: solubility, lipophilicity, and ionization. The provided protocols are robust, field-tested, and grounded in established scientific principles, ensuring that the data generated is both accurate and relevant. By systematically applying these methodologies, research and development teams can build a comprehensive physicochemical profile, enabling data-driven decisions to de-risk and accelerate the progression of this and other promising molecules through the development pipeline.

References

-

MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

-

PubChem. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide. PubChem. [Link]

-

Scientific Research Publishing. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. [Link]

-

PubChem. (n.d.). methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. PubChem. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Cheméo. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

- Google Patents. (n.d.). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.

-

Protocols.io. (2024). LogP / LogD shake-flask method. Protocols.io. [Link]

-

Scribd. (n.d.). Broom Manual Sweeppro II. Scribd. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. [Link]

-

Scribd. (n.d.). Manual de La Barredora RB-50. Scribd. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

PubMed Central. (n.d.). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. [Link]

-

East Stroudsburg University. (n.d.). Potentiometric Titration of an Unknown Weak Acid. East Stroudsburg University. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]

-

CAS Common Chemistry. (n.d.). 1H-Pyrazole-4-carboxamide, N-(aminoiminomethyl)-5-cyclopropyl-1-(5-quinolinyl)-, methanesulfonate (1:1). CAS Common Chemistry. [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Domainex. [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. [Link]

-

Waters Corporation. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Waters Corporation. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 3. evotec.com [evotec.com]

- 4. scribd.com [scribd.com]

- 5. scribd.com [scribd.com]

- 6. rsc.org [rsc.org]

- 7. 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile(72816-14-9) 1H NMR spectrum [chemicalbook.com]

- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 9. enamine.net [enamine.net]

- 10. enamine.net [enamine.net]

- 11. methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 15140326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. researchgate.net [researchgate.net]

- 15. waters.com [waters.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. scispace.com [scispace.com]

- 20. asdlib.org [asdlib.org]

Methodological & Application

Application Notes and Protocols for Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate as a Chemical Biology Probe

Sources

- 1. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel CDK2 inhibitors using multistage virtual screening and in vitro melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. uniprot.org [uniprot.org]

- 11. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mesoscale.com [mesoscale.com]

- 13. mdpi.com [mdpi.com]

- 14. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 15. researchgate.net [researchgate.net]

Application Notes & Protocols: A Guide to Molecular Docking of Pyrazole-Based Ligands into Kinase Domains

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3] This has established them as premier targets for therapeutic intervention. The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently appearing in potent kinase inhibitors due to its favorable physicochemical properties and ability to form key interactions within the ATP-binding pocket.[2][4][5] Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing invaluable insights into binding energetics and intermolecular interactions.[6][7] This guide provides a comprehensive, step-by-step protocol for performing molecular docking studies of pyrazole-based ligands into kinase domains, aimed at researchers and scientists in the field of drug discovery. We will delve into the causality behind experimental choices, ensuring a robust and reproducible workflow from protein and ligand preparation to the analysis and interpretation of docking results.

Introduction: The Synergy of Pyrazoles, Kinases, and In Silico Screening

The human kinome consists of over 500 protein kinases, which act as molecular switches in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Their integral role in cell proliferation, differentiation, and survival makes them attractive targets for the development of novel therapeutics.[1] Pyrazole derivatives have emerged as a versatile class of compounds in the design of kinase inhibitors.[2][4] Their five-membered ring structure with two adjacent nitrogen atoms allows for diverse substitutions, enabling the fine-tuning of their binding affinity and selectivity.

Molecular docking has become an indispensable tool in modern drug discovery, facilitating the rapid screening of large compound libraries and providing a structural basis for lead optimization.[7][8] By simulating the interaction between a ligand and a protein at the atomic level, docking can predict binding conformations and estimate the strength of the interaction, often expressed as a binding energy or score.[6][9] This in silico approach significantly reduces the time and cost associated with experimental high-throughput screening.

This guide will walk you through a practical workflow for docking pyrazole-based ligands into kinase domains using widely accessible software. We will focus on the "why" behind each step, empowering you to make informed decisions in your own research.

The Molecular Docking Workflow: A Conceptual Overview

Before diving into the detailed protocol, it's essential to understand the overarching stages of a molecular docking experiment. The process can be broken down into four key phases, each with its own set of critical considerations.

Figure 1: A high-level overview of the molecular docking workflow.

Essential Software and Resources

This tutorial will primarily leverage freely available and widely used software in the academic and research communities.

| Software/Resource | Purpose | URL |

| RCSB Protein Data Bank (PDB) | Repository for 3D structures of proteins and nucleic acids. | [Link][10][11] |

| PubChem | Database of chemical molecules and their activities. | [Link][10] |

| UCSF Chimera / ChimeraX | Molecular visualization and analysis. | [10][12][13] |

| AutoDock Tools (MGLTools) | Preparation of protein and ligand files for docking. | [Link][14] |

| AutoDock Vina | Molecular docking program. | [Link][13][14] |

| PyMOL | Molecular visualization. | [Link][10][15] |

| LigPlot+ | 2D visualization of protein-ligand interactions. | [Link][10] |

Detailed Protocol: Docking a Pyrazole-Based Ligand into a Kinase Domain

This protocol will guide you through the process using a hypothetical pyrazole-based inhibitor and a representative kinase. The principles, however, are broadly applicable.

Part 1: Protein Preparation - The Foundation of a Reliable Docking Study

The quality of your target protein structure is paramount for obtaining meaningful docking results. The goal of this stage is to clean the crystal structure and prepare it for the docking simulation.

Protocol 1: Kinase Structure Preparation

-

Obtain the Protein Structure:

-

Navigate to the RCSB PDB database.

-

Search for your kinase of interest (e.g., "Vascular Endothelial Growth Factor Receptor 2" or "VEGFR2").

-

Select a high-resolution crystal structure (ideally < 2.5 Å) complexed with a ligand. The presence of a co-crystallized ligand helps in identifying the binding site. For this example, we will use PDB ID: 2QU5.[4]

-

Download the structure in PDB format.

-

-

Initial Cleaning and Inspection with UCSF Chimera/ChimeraX:

-

Open the downloaded PDB file in Chimera.[16]

-

Rationale: Visual inspection is crucial to understand the protein's quaternary structure, identify any missing residues or loops, and locate the ligand and any co-factors or water molecules.

-

Remove all non-essential molecules, including water molecules, ions, and co-factors that are not critical for binding.[4][6] Often, water molecules in the active site can be displaced by the ligand and their inclusion can complicate the docking process. However, in some cases, a water molecule may be critical for mediating protein-ligand interactions. This decision requires careful consideration of the specific system.

-

If the crystal structure contains multiple protein chains (a multimer), decide whether to use the entire complex or a single monomer for docking. For most kinase inhibitors that bind to the ATP site, a single monomer is sufficient.

-

Save the cleaned protein structure as a new PDB file.

-

-

Preparation using AutoDock Tools:

-

Open the cleaned PDB file in AutoDock Tools.[17]

-

Add Polar Hydrogens: Go to Edit > Hydrogens > Add. Select "Polar only".

-

Rationale: Crystal structures often do not include hydrogen atoms. Adding hydrogens, particularly polar ones, is essential for correctly calculating hydrogen bonds and electrostatic interactions.[6]

-

Assign Charges: Go to Edit > Charges > Add Kollman Charges.[4][17]

-

Rationale: Assigning partial charges to each atom is necessary for the scoring function to calculate electrostatic interactions. The Kollman charge model is a common choice for proteins.

-

Save as PDBQT: Go to File > Save > Write PDBQT. This will create a file with the protein coordinates, charges, and atom types required by AutoDock Vina.[18]

-

Part 2: Ligand Preparation - Defining the Challenger

Proper preparation of the ligand is equally as important as the protein. This involves generating a 3D structure and assigning appropriate properties.

Protocol 2: Pyrazole Ligand Preparation

-

Obtain or Draw the Ligand Structure:

-

If the ligand is a known compound, you can download its 3D structure from PubChem in SDF or MOL2 format.[6]

-

Alternatively, you can draw the 2D structure of your pyrazole derivative using software like ChemDraw and then convert it to a 3D structure. For this example, we will use a hypothetical pyrazole-based inhibitor.

-

-

Energy Minimization and Format Conversion:

-

It is good practice to perform an energy minimization of the 3D ligand structure using a force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done using various software packages.

-

Open the ligand file in AutoDock Tools.

-

Assign Gasteiger Charges: Go to Ligand > Input > Open and select your ligand file. Then go to Ligand > Torsion Tree > Detect Root. Finally, go to Ligand > Output > Save as PDBQT. AutoDock Tools will automatically add Gasteiger charges, which are suitable for small organic molecules.[4]

-

Part 3: Grid Generation - Defining the Search Space

The grid box defines the three-dimensional space where the docking program will search for favorable binding poses for the ligand.

Protocol 3: Defining the Docking Grid

-

Identify the Binding Site:

-

The most reliable way to define the binding site is to use the location of the co-crystallized ligand in the original PDB structure.

-

In AutoDock Tools, with your prepared protein loaded, go to Grid > Grid Box.[19]

-

-

Set the Grid Box Dimensions:

-

A grid box will appear around the protein. Adjust the center and dimensions of the box to encompass the entire binding site.[6][20]

-

The box should be large enough to allow the ligand to rotate and translate freely but not so large that it unnecessarily increases the search space and computational time. A good starting point is to have a buffer of at least 5-10 Å around the co-crystallized ligand.

-

Note down the coordinates for the center of the grid and the dimensions (size_x, size_y, size_z). These will be needed for the Vina configuration file.

-

Figure 2: Conceptual diagram of the grid box encompassing the active site of the kinase.

Part 4: Running the Docking Simulation with AutoDock Vina

With the prepared protein, ligand, and grid parameters, you are now ready to perform the docking calculation.

Protocol 4: Executing the Docking Run

-

Create a Configuration File:

-

Create a text file named conf.txt.

-

In this file, specify the paths to your protein and ligand PDBQT files, and the grid box parameters you noted down earlier.[18]

-

-

Run Vina from the Command Line:

-

Open a terminal or command prompt.

-

Navigate to the directory containing your protein.pdbqt, ligand.pdbqt, and conf.txt files.

-

Execute the following command:[6] vina --config conf.txt --log log.txt

-

Vina will perform the docking simulation and write the output poses to docking_results.pdbqt and a log file with the binding affinities to log.txt.

-

Part 5: Analysis and Visualization of Docking Results

This is arguably the most critical phase, where you interpret the computational results to gain biological insights.

Protocol 5: Post-Docking Analysis

-

Examine the Binding Affinities:

-

Open the log.txt file. Vina will report the binding affinities (in kcal/mol) for the top predicted poses. Lower binding energy values indicate stronger predicted binding.[6]

-

| Pose | Binding Affinity (kcal/mol) |

| 1 | -9.5 |

| 2 | -9.2 |

| 3 | -9.1 |

| ... | ... |

-

Visualize the Docking Poses:

-

Analyze Intermolecular Interactions:

-

Focus on the top-scoring pose(s).

-

Identify the key interactions between your pyrazole ligand and the kinase active site residues. Look for:

-

Hydrogen bonds: These are crucial for affinity and specificity. The nitrogen atoms of the pyrazole ring are excellent hydrogen bond acceptors, and substituents can be designed to be donors or acceptors.

-

Hydrophobic interactions: The kinase ATP-binding site often has hydrophobic pockets that can be exploited by appropriate substituents on the pyrazole ring.

-

π-π stacking: Aromatic residues in the active site can interact with the pyrazole ring or other aromatic moieties on your ligand.

-

-

Use visualization software to measure distances and identify interacting residues.[8]

-

-

2D Interaction Diagrams:

-

Generate 2D diagrams of the protein-ligand interactions using tools like LigPlot+. These diagrams provide a clear and concise representation of the binding mode.

-

Best Practices and Considerations for Trustworthy Results

To ensure the scientific integrity of your docking studies, consider the following:

-

Re-docking: As a validation step, if you started with a crystal structure containing a ligand, remove that ligand and dock it back into the protein. The root-mean-square deviation (RMSD) between the docked pose and the crystal pose should ideally be less than 2.0 Å. This confirms that your docking protocol can reproduce the experimentally observed binding mode.

-

Protein Flexibility: Standard docking treats the protein as rigid. However, proteins are dynamic. If you suspect significant conformational changes upon ligand binding, consider using more advanced techniques like flexible docking or molecular dynamics simulations.[18]

-

Multiple Protein Structures: Docking into an ensemble of different kinase conformations can provide a more realistic picture of the binding possibilities and help to avoid bias from a single static structure.[22]

-

Scoring Function Limitations: Be aware that scoring functions are approximations of the true binding free energy. While they are useful for ranking compounds, the absolute values should be interpreted with caution. It is often more informative to compare the scores of a series of related compounds.

Conclusion

Molecular docking is a powerful and accessible computational tool that can significantly accelerate the discovery and optimization of novel kinase inhibitors. By following a systematic and well-validated protocol, researchers can gain valuable insights into the binding of pyrazole-based ligands to kinase domains, guiding the design of more potent and selective therapeutic agents. This guide has provided a detailed workflow, emphasizing the rationale behind each step to foster a deeper understanding and enable the generation of reliable and reproducible results.

References

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. Retrieved from [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Retrieved from [Link]

-

Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. (2020). Journal of Visualized Experiments. Retrieved from [Link]

-

Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link]

-

[Tutorial] Performing docking using DockingPie plugin in PyMOL. (2023). Bioinformatics Review. Retrieved from [Link]

-

Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. Retrieved from [Link]

- Molecular Docking and High-Throughput Screening for Novel Inhibitors of Protein Tyrosine Phosphatase-1B. (2002). Journal of Medicinal Chemistry.

-

Hands-on tutorials of AutoDock 4 and AutoDock Vina. Retrieved from [Link]

-

Molecular Docking using PyRx and AutoDock/Vina #bioinformatics #molecular #docking #ligand #target. (2021). YouTube. Retrieved from [Link]

-

Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (2022). Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). Bioinformation. Retrieved from [Link]

-

In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. (2024). Journal of Inflammation Research. Retrieved from [Link]

-

Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. (2019). Journal of Medicinal Chemistry. Retrieved from [Link]

-